REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[N:12]([CH:13]([CH3:15])[CH3:14])[C:11]([CH3:16])=[N:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[Cl:17]N1C(=O)CCC1=O>C(O)(=O)C>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[N:12]([CH:13]([CH3:14])[CH3:15])[C:11]([CH3:16])=[N:10][CH:9]=2)[C:5]([Cl:17])=[CH:4][N:3]=1
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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NC1=NC=CC(=N1)C1=CN=C(N1C(C)C)C
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Name
|
|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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ADDITION
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Details
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water then portions of solid potassium carbonate were added to this stirred biphasic solution until pH 8-9
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted once with EtOAc
|
Type
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WASH
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Details
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washed with brine
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Type
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CUSTOM
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Details
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dried
|
Type
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CUSTOM
|
Details
|
Removal of the solvent
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Type
|
WAIT
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Details
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left a residue, which
|
Type
|
CUSTOM
|
Details
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was purified on silica (MeOH/DCM/EtOAc, from 0/50/50 to 6/47/47)
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Type
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CUSTOM
|
Details
|
Triturating the foam in ether
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Type
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CUSTOM
|
Details
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gave a white solid, which
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Type
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FILTRATION
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Details
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was filtered off
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Name
|
|
Type
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|
Smiles
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NC1=NC=C(C(=N1)C1=CN=C(N1C(C)C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |